4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride chemical properties
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(3,4-Dimethyl-benzyl)-piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS No: 945374-66-3), a heterocyclic amine of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this compound is limited in public literature, this document synthesizes available information and provides expert-driven insights based on analogous structures. We will explore its core chemical identity, propose a logical synthetic pathway, outline robust analytical characterization methods, and discuss its potential applications within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a valuable molecular building block.
Introduction and Molecular Overview
The piperidine ring is a foundational scaffold in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a "privileged structure" in drug design. The 4-substituted piperidines, in particular, are a well-explored class, with the substituent at the 4-position often dictating the compound's biological target and pharmacological effect.
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride belongs to this important class. It features a piperidine core linked via a methylene bridge to a 3,4-dimethyl-substituted benzene ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation. Its primary role in the scientific landscape is as a research chemical and a versatile intermediate for the synthesis of more complex, biologically active molecules.[3][4]
Chemical Identity
The fundamental identity of this compound is established by its structural formula and internationally recognized identifiers.
Caption: Chemical Structure of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.
Physicochemical Properties
Comprehensive, experimentally-derived physicochemical data for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride are not widely published. However, its fundamental properties can be tabulated, and others can be reliably inferred from its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 945374-66-3 | [5][6] |
| Molecular Formula | C₁₄H₂₂ClN | [5] |
| Molecular Weight | 239.78 g/mol | [5] |
| Appearance | Inferred: White to off-white solid/crystalline powder | Analog Data[3] |
| Purity | ≥95% (Commercially available) | [5] |
| Solubility | Inferred: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organic solvents. | Structural Inference |
| Melting Point | Not available. Expected to be >150 °C. | Analog Data[3] |
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Rationale for Inferences: As a hydrochloride salt of an amine, the compound is ionic, leading to a high melting point and good solubility in polar protic solvents like water and methanol. Its appearance as a white or off-white solid is typical for such organic salts.
Synthesis and Purification
Proposed Synthetic Workflow
The most direct approach involves the construction of the carbon-carbon bond between the piperidine and benzyl moieties, followed by reduction. A Wittig reaction followed by catalytic hydrogenation is a classic and reliable method for this transformation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a proposition based on established chemical principles and has not been experimentally validated for this specific compound. It should be performed by qualified personnel with appropriate safety measures.
Step 1: Synthesis of (3,4-Dimethylbenzyl)triphenylphosphonium bromide
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To a solution of triphenylphosphine (1.1 eq) in dry toluene, add 3,4-dimethylbenzyl bromide (1.0 eq).
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Heat the mixture to reflux for 4-6 hours. The product will precipitate out of the solution.
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Cool the reaction mixture to room temperature, and then further in an ice bath.
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Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.
Step 2: Wittig Reaction
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Suspend the phosphonium salt (1.05 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise. Allow the mixture to stir for 1 hour, during which a deep orange/red color should develop, indicating ylide formation.
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Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography to obtain the alkene intermediate.
Step 3 & 4: Reduction, Deprotection, and Salt Formation
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Dissolve the purified alkene intermediate from Step 2 in ethanol or methanol.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
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Concentrate the filtrate. The resulting oil is the free base.
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Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.
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Add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.
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Continue stirring for 30 minutes, then collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum to yield the final product, 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques is required. The following table outlines the expected results from standard characterization methods.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | - Aromatic Protons: Signals around 6.9-7.1 ppm. - Benzylic CH₂: A doublet around 2.5-2.7 ppm. - Piperidine Protons: A complex series of multiplets from 1.5-3.5 ppm. - Methyl Protons: Two singlets around 2.2 ppm. - Amine N-H₂⁺: A broad singlet at high chemical shift (>9 ppm), often D₂O exchangeable. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Carbons: Signals in the 125-140 ppm range. - Piperidine Carbons: Signals in the 25-50 ppm range. - Benzylic CH₂: Signal around 40-45 ppm. - Methyl Carbons: Signals around 19-21 ppm. |
| Mass Spec (ESI+) | Molecular Weight Verification | The molecular ion peak for the free base [M+H]⁺ should be observed at m/z = 218.19, corresponding to the formula C₁₄H₂₂N⁺. |
| FT-IR | Functional Group Identification | - N-H Stretch: Broad absorption band around 2400-2800 cm⁻¹ (characteristic of amine salts). - C-H Stretch: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. |
| HPLC | Purity Assessment | A single major peak with >95% area under the curve using a C18 reversed-phase column with a mobile phase of acetonitrile/water with 0.1% TFA. |
Biological and Pharmacological Context
While no specific biological activity has been reported for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, its structural class is highly relevant in pharmacology, particularly in neuroscience.
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CNS Activity: The parent 4-benzylpiperidine structure is known to act as a monoamine releasing agent, with selectivity for dopamine and norepinephrine.[7] The dimethyl substitution on the benzyl ring of our target compound would modulate this activity, potentially altering potency and selectivity.
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Pharmaceutical Intermediate: Compounds of this type are crucial intermediates in the synthesis of drugs for neurological disorders.[3] For instance, the related 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold is the basis for Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[8]
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Enzyme Inhibition: Piperidine derivatives are frequently explored as inhibitors for various enzymes. The specific substitution pattern could make this compound a candidate for screening against targets like acetylcholinesterase, butyrylcholinesterase, or various kinases.[9]
Caption: Potential research applications based on the compound's structural class.
Handling, Storage, and Safety
As no specific Safety Data Sheet (SDS) is available, safety precautions must be based on data from closely related piperidine hydrochloride salts.
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]
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Toxicology: Piperidine hydrochlorides are generally classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[10][11] The toxicological properties of this specific compound have not been fully investigated.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
| Hazard Class | GHS Statement (Anticipated) |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
Conclusion
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. While its own physicochemical and biological profiles are yet to be fully characterized in the public domain, its structural relationship to a wide range of bioactive molecules makes it a compound of high interest. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a framework for its analytical characterization and safe handling. Further research into this and related analogs is warranted to explore their full potential in the development of novel therapeutics.
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Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[Link]
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Liu, S. S., Hodgson, P. S., Carpenter, R. L., & He, Y. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71. [Link]
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Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, ACS Publications.[Link]
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Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium.[Link]
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